1-Ethyl-4,4'-bipiperidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-4-piperidin-4-ylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-2-14-9-5-12(6-10-14)11-3-7-13-8-4-11/h11-13H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZAEDPCZSKGHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Bipiperidine Chemical Space Research
The bipiperidine framework, consisting of two interconnected piperidine (B6355638) rings, represents a crucial structural motif in medicinal chemistry and materials science. evitachem.commdpi.com Piperidine itself is a ubiquitous heterocyclic scaffold found in numerous natural products and synthetic pharmaceuticals. The exploration of the "3D fragment chemical space" has highlighted the importance of moving beyond flat, two-dimensional molecules in drug discovery. nih.govwhiterose.ac.ukrsc.org Saturated heterocyclic systems like piperidine and its derivatives, including bipiperidines, offer three-dimensional diversity that is increasingly sought after for creating molecules with improved pharmacological profiles. nih.govwhiterose.ac.ukrsc.org
Significance of the Ethyl Substituted Bipiperidine Scaffold in Advanced Organic Synthesis and Materials Science
The presence of an ethyl group on the bipiperidine scaffold is not a trivial modification; it imparts specific properties that are advantageous in both advanced organic synthesis and materials science. In organic synthesis, 1-Ethyl-4,4'-bipiperidine serves as a versatile intermediate. evitachem.com The nitrogen atom bearing the ethyl group has a defined reactivity, and the second nitrogen atom of the bipiperidine structure can be further functionalized. This allows for the construction of more complex molecules with precise control over the final architecture.
For instance, the synthesis of derivatives often involves alkylation reactions where an ethyl halide is reacted with a 4,4'-bipiperidine (B102171) precursor under basic conditions. evitachem.com The resulting ethyl-substituted compound can then undergo a variety of chemical transformations, such as oxidation to form N-oxides or substitution reactions at the second nitrogen atom. evitachem.com
In the realm of materials science, bipiperidine derivatives are being investigated for their potential to form coordination complexes with metal ions and to act as bridging ligands in the construction of metal-organic frameworks (MOFs) and other functional materials. evitachem.com The ethyl group can influence the solubility and processing characteristics of these materials. Furthermore, the bipiperidine scaffold itself is a key component in some chemokine modulators and has been incorporated into clinically relevant pharmaceutical agents, underscoring its importance. evitachem.com
Historical and Current Research Trajectories for Bipiperidine Derivatives
Classical and Modern Approaches to Bipiperidine Core Formation
The construction of the 4,4'-bipiperidine (B102171) core is a critical step in the synthesis of this compound. Several methods have been developed, each with its own advantages and applications.
Reductive Amination Strategies for Piperidine (B6355638) Coupling
Reductive amination is a widely used and versatile method for the formation of the C-N bond, which is central to the coupling of two piperidine rings. wikipedia.org This reaction typically involves the condensation of a piperidine derivative containing a ketone or aldehyde with another piperidine containing a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the desired bipiperidine. wikipedia.orgmasterorganicchemistry.com
A common approach involves the reaction of 1-(ethyl)piperidin-4-one with a 4-aminopiperidine (B84694) derivative. chemicalbook.com For instance, the reaction of 1-(ethyl)piperidin-4-one with 4-(BOC-amino)piperidine in the presence of a mild reducing agent like sodium triacetoxyborohydride (B8407120) yields the protected bipiperidine precursor, tert-butyl 1'-(ethyl)-[1,4'-bipiperidin]-4-ylcarbamate. chemicalbook.com The use of sodium triacetoxyborohydride is advantageous as it is selective for the reduction of the iminium ion intermediate and is tolerant of a wide range of functional groups.
The general steps for reductive amination are:
Formation of an iminium ion intermediate from the reaction of a ketone/aldehyde with an amine under weakly acidic conditions. wikipedia.org
Reduction of the iminium ion by a hydride reducing agent. wikipedia.org
Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are known for their selectivity in reducing imines in the presence of carbonyl groups. masterorganicchemistry.com
Palladium-Catalyzed Coupling Reactions for Bipiperidine Linkage
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools in organic synthesis, offering a direct method for the formation of C-C bonds. researchgate.net In the context of bipiperidine synthesis, these reactions can be employed to couple two piperidine rings. While direct C(sp3)-C(sp3) coupling can be challenging, strategies involving the coupling of a piperidine-derived organometallic reagent with a suitably functionalized piperidine electrophile are utilized.
For instance, a Suzuki-type coupling could potentially be employed by reacting a piperidinylboronic acid or ester with a halopiperidine derivative in the presence of a palladium catalyst and a base. The synthesis of bipyridine derivatives, which are structurally related to bipiperidines, often utilizes palladium-catalyzed Suzuki coupling reactions. mdpi.com These reactions demonstrate high yields and good functional group tolerance. researchgate.netmdpi.com
Another approach is the catalytic hydrogenation of 4,4'-bipyridine (B149096) using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under pressure to form the 4,4'-bipiperidine core.
| Catalyst System | Substrates | Key Features |
| Pd(OAc)2 / Ligand | Pyridylboronic acids and halopyridines | High yield, good functional group tolerance. mdpi.com |
| Pd/C or PtO2 | 4,4'-Bipyridine | Hydrogenation under pressure. |
Multicomponent Reactions in Bipiperidine Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the starting materials, offer an efficient and atom-economical approach to complex molecules. nih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented in the provided search results, the principles of MCRs can be applied to construct the bipiperidine scaffold. nih.govmdpi.com
For example, a convergent synthesis could be designed where a piperidine derivative, an aldehyde, and another nucleophilic component react in a one-pot fashion to build the bipiperidine system. organic-chemistry.org The Petasis three-component reaction, involving the reaction of an amine, a boronic acid, and a carbonyl compound, is a powerful MCR for generating substituted amines and could be adapted for bipiperidine synthesis. frontiersin.orgresearchgate.net
Regioselective N-Alkylation Techniques for Ethyl Moiety Introduction
The introduction of the ethyl group onto one of the nitrogen atoms of the 4,4'-bipiperidine core requires regioselective N-alkylation. rsc.org This is a crucial step to obtain the desired this compound isomer.
Direct alkylation of 4,4'-bipiperidine with an ethyl halide, such as ethyl bromide or ethyl iodide, under basic conditions is a common method. evitachem.com The choice of base, such as sodium hydride or potassium carbonate, and reaction conditions like temperature and solvent can influence the selectivity and yield of the mono-ethylated product versus the di-ethylated byproduct. evitachem.combeilstein-journals.org
To achieve high regioselectivity, one of the nitrogen atoms of the bipiperidine core is often protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. chemimpex.com This allows for the selective alkylation of the unprotected nitrogen, followed by deprotection to yield the mono-alkylated product. medchemexpress.com
| Alkylation Method | Reagents | Key Considerations |
| Direct Alkylation | Ethyl halide (e.g., EtBr, EtI), Base (e.g., NaH, K2CO3) | Potential for over-alkylation, requiring careful control of stoichiometry and reaction conditions. evitachem.com |
| Alkylation of Protected Intermediate | Boc-protected 4,4'-bipiperidine, Ethyl halide, Base | High regioselectivity for mono-alkylation. chemimpex.commedchemexpress.com |
N-Acylation and Other Functionalization Methods at Nitrogen Centers
Beyond N-alkylation, the nitrogen atoms of the bipiperidine scaffold can undergo various other functionalization reactions, such as N-acylation. evitachem.comsmolecule.com This allows for the introduction of a wide range of functional groups, which can be useful for modulating the properties of the molecule or for further synthetic transformations.
N-acylation is typically achieved by reacting the bipiperidine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base to neutralize the acid byproduct. For example, 1-benzoyl-4,4'-bipiperidine (B1335190) can be synthesized by reacting a piperidine derivative with benzoyl chloride. smolecule.com
Other functionalizations can include the formation of carbamates or ureas by reacting the bipiperidine with isocyanates or carbamoyl (B1232498) chlorides. google.com These reactions expand the chemical space accessible from the bipiperidine core.
Protecting Group Strategies in Complex Bipiperidine Synthesis, e.g., Boc-Deprotection
In the synthesis of complex molecules containing the bipiperidine motif, protecting groups play a crucial role in masking reactive functional groups and directing the outcome of reactions. cymitquimica.com The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for the nitrogen atom of piperidines due to its stability under a variety of reaction conditions and its ease of removal. chemimpex.comcymitquimica.com
N-Boc-4,4'-bipiperidine is a versatile intermediate that allows for selective functionalization of the unprotected nitrogen atom. chemimpex.com The Boc group can be introduced by reacting 4,4'-bipiperidine with di-tert-butyl dicarbonate (B1257347) (Boc2O).
The deprotection of the Boc group is typically achieved under acidic conditions, for example, by treatment with hydrochloric acid (HCl) in a solvent like methanol (B129727) or ethyl acetate. chemicalbook.comchemicalbook.com This regenerates the free amine, which can then be subjected to further reactions. For example, tert-butyl 1'-(ethyl)-[1,4'-bipiperidin]-4-ylcarbamate can be deprotected using methanolic HCl to yield 1'-(ethyl)-[1,4'-bipiperidin]-4-amine. chemicalbook.com
Stereoselective Synthesis of Chiral Bipiperidine Scaffolds for Enantiomeric Purity
The synthesis of chiral bipiperidine scaffolds with high enantiomeric purity is a significant area of research, as the stereochemistry of these molecules can be crucial for their biological activity. One prominent strategy involves the use of enantiopure starting materials derived from naturally occurring sources. For instance, the synthesis of enantiomerically pure C2-symmetric 2,2'-bipiperidines has been achieved starting from L-lysine. This amino acid provides a readily available chiral pool from which the desired stereocenters can be established. The process involves several steps, including the protection of the amino groups, cyclization to form the piperidine rings, and subsequent coupling to create the bipiperidine core.
Another powerful approach is asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other. For example, the asymmetric hydrogenation of substituted bipyridines using chiral transition metal catalysts, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands, can yield highly enantiomerically enriched bipiperidines. The choice of catalyst, substrate, and reaction conditions is critical to achieving high enantioselectivity.
Furthermore, resolution techniques are employed to separate racemic mixtures of bipiperidines. This can be accomplished through classical resolution, involving the formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer. Enzymatic resolution offers a greener alternative, where an enzyme selectively acylates or hydrolyzes one enantiomer, allowing for the separation of the unreacted enantiomer from the modified one.
The table below summarizes various stereoselective methods for synthesizing chiral bipiperidine scaffolds, highlighting the precursors, catalysts, and the achieved enantiomeric excess (e.e.), a measure of enantiomeric purity.
| Precursor/Starting Material | Synthetic Method | Catalyst/Reagent | Enantiomeric Excess (e.e.) |
| N-protected 2,3-dihydropyridin-4-one | Asymmetric Michael Addition | Chiral organocatalyst | >95% |
| Substituted bipyridine | Asymmetric Hydrogenation | Chiral Rhodium-phosphine complex | Up to 99% |
| Racemic 4,4'-bipiperidine | Enzymatic Resolution | Lipase | >98% (for one enantiomer) |
| L-lysine | Chiral Pool Synthesis | Multi-step synthesis | >99% |
This table presents illustrative data from various studies on chiral bipiperidine synthesis and may not be specific to this compound.
Industrial Scale Considerations and Process Optimization for Bipiperidine Derivatives
The transition from laboratory-scale synthesis to industrial production of bipiperidine derivatives like this compound necessitates careful consideration of process optimization to ensure safety, efficiency, and cost-effectiveness. Key factors in scaling up include the selection of appropriate starting materials, solvents, and catalysts that are not only effective but also readily available, inexpensive, and environmentally benign.
Process optimization often focuses on improving reaction yields and throughput. This can involve a detailed study of reaction parameters such as temperature, pressure, reaction time, and stoichiometry of reactants. For instance, in the reductive amination step to introduce the ethyl group onto the bipiperidine nitrogen, optimizing the hydrogen pressure and catalyst loading can significantly enhance the reaction rate and minimize side product formation. The use of continuous flow reactors is also being explored as a more efficient and safer alternative to traditional batch processing for certain steps.
Catalyst selection is a critical aspect of industrial scale-up. While highly effective, some catalysts used in laboratory settings may be too expensive or difficult to handle on a large scale. Therefore, research into more robust and recyclable catalysts is a priority. For example, heterogeneous catalysts are often preferred in industrial processes as they can be easily separated from the reaction mixture and reused, reducing both cost and waste.
Purification of the final product is another major challenge in industrial production. The development of efficient crystallization processes is often key to obtaining high-purity this compound. This involves a careful selection of solvents and optimization of conditions to maximize the recovery of the desired product while minimizing impurities. The table below outlines key considerations for the industrial scale-up of bipiperidine derivative synthesis.
| Parameter | Laboratory Scale | Industrial Scale Considerations |
| Reactants | High-purity, small quantities | Cost, availability, safety of bulk materials |
| Solvents | Wide variety of solvents | Cost, toxicity, environmental impact, ease of recovery and recycling |
| Catalyst | Often homogeneous, high cost | Preference for heterogeneous, recyclable, low-cost catalysts |
| Reaction Conditions | Precisely controlled small vessels | Heat and mass transfer limitations, safety (e.g., exotherms) |
| Purification | Chromatography | Crystallization, distillation, extraction |
| Process Type | Batch processing | Potential for continuous flow processing for improved efficiency and safety |
The successful industrial production of this compound and its analogs hinges on a multidisciplinary approach that integrates synthetic chemistry with chemical engineering principles to develop a robust, safe, and economically viable manufacturing process.
N-Alkylation and N-Acylation Reactions at Piperidine Nitrogens
The nitrogen atoms within the piperidine rings of this compound and its derivatives are nucleophilic, making them susceptible to reactions with electrophiles. smolecule.com This reactivity allows for the introduction of various substituents, leading to a diverse range of new compounds.
N-Alkylation: This process involves the reaction of the piperidine nitrogen with an alkylating agent, such as an alkyl halide, to form a new carbon-nitrogen bond. For instance, the synthesis of 1'-ethyl-4-methyl-1,4'-bipiperidine (B5117767) can be achieved by alkylating 1,4-bipiperidine with ethyl halides. evitachem.com This reaction is typically carried out in the presence of a base like sodium hydride or potassium carbonate to facilitate the nucleophilic attack. evitachem.com The reaction conditions, such as temperature and reaction time, are carefully controlled to optimize the yield and purity of the product. evitachem.com
N-Acylation: In N-acylation, an acyl group is introduced at the nitrogen atom. A common method involves the reaction of a bipiperidine derivative with an acylating agent like acetic anhydride to introduce an acetyl group. smolecule.com For example, the synthesis of 3-substituted 1,4'-bipiperidine 1-oxo-3,4-dihydroisoquinoline-4-carboxamides involves the amidation of carboxylic acids with 1,4'-bipiperidine. nih.gov This reaction often utilizes a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), to activate the carboxylic acid group. nih.gov
Interactive Table: Examples of N-Alkylation and N-Acylation Reagents
| Reaction Type | Reagent Class | Specific Example |
|---|---|---|
| N-Alkylation | Alkyl Halides | Ethyl bromide |
| N-Alkylation | Alkyl Halides | Methyl iodide |
| N-Acylation | Acid Anhydrides | Acetic anhydride |
Transformations of Ester Functional Groups (e.g., hydrolysis, transesterification)
Derivatives of this compound that contain ester functional groups can undergo several important transformations, primarily hydrolysis and transesterification.
Hydrolysis: This reaction involves the cleavage of the ester bond by reaction with water, typically in the presence of an acid or a base catalyst, to produce a carboxylic acid and an alcohol. chemguide.co.uklibretexts.org
Acid-catalyzed hydrolysis: The ester is heated with an excess of water containing a strong acid catalyst. This reaction is reversible and may not proceed to completion. chemguide.co.uklibretexts.org
Base-catalyzed hydrolysis (Saponification): The ester is heated with a dilute alkali, such as sodium hydroxide. This reaction is irreversible and generally results in the formation of a carboxylate salt and an alcohol. chemguide.co.ukmasterorganicchemistry.com To obtain the free carboxylic acid, an acid is added in a subsequent step. masterorganicchemistry.com
Transesterification: This process involves the exchange of the alkoxy group of an ester with the alkoxy group of another alcohol. wikipedia.org The reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com In the presence of a base, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the ester's carbonyl carbon. byjus.com To drive the reaction towards the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com
Oxidation and Reduction Chemistry of Piperidine Rings
The piperidine rings in this compound and its derivatives can undergo both oxidation and reduction reactions, leading to a variety of transformed products.
Oxidation: The nitrogen atoms of the piperidine rings can be oxidized to form N-oxides. evitachem.com Common oxidizing agents used for this purpose include hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate, and chromium trioxide. evitachem.comsmolecule.comevitachem.com Depending on the specific derivative, other functional groups may also be susceptible to oxidation. For example, in a derivative with a cyano group, the cyano group can be oxidized to an amide or a carboxylic acid.
Reduction: The piperidine rings and associated functional groups can be reduced using various reducing agents. For instance, derivatives can be reduced to form different alcohol derivatives. evitachem.com Common reducing agents for these transformations include lithium aluminum hydride and sodium borohydride. evitachem.comsmolecule.comevitachem.com In the case of a derivative containing a cyano group, this group can be reduced to a primary amine. The reduction of 2,2'-bipyridine (B1663995) with sodium and 3-methylbutanol has been reported to yield 2,2'-bipiperidine. semanticscholar.org
Interactive Table: Common Reagents for Oxidation and Reduction
| Transformation | Reagent Class | Specific Example |
|---|---|---|
| Oxidation | Peroxides | Hydrogen peroxide |
| Oxidation | Peroxy acids | m-Chloroperbenzoic acid |
| Oxidation | Metal Oxides | Potassium permanganate, Chromium trioxide |
Nucleophilic Substitution Reactions Involving the Bipiperidine Moiety
The nitrogen atoms in the bipiperidine structure are nucleophilic and can participate in nucleophilic substitution reactions with various electrophiles. smolecule.comwikipedia.org In these reactions, the electron-rich nitrogen atom attacks an electron-deficient center in another molecule, leading to the displacement of a leaving group. wikipedia.org
For example, the nitrogen atoms can react with alkyl halides, where the nitrogen acts as the nucleophile and the halogen is the leaving group. evitachem.com These reactions are fundamental to the synthesis of more complex molecules, where the bipiperidine serves as a building block. The reactivity in nucleophilic substitution makes the bipiperidine moiety a versatile scaffold in synthetic chemistry. evitachem.com
Complex Formation Behavior with Transition Metal Ions
The nitrogen atoms of the 4,4'-bipiperidine ligand can coordinate with transition metal ions to form metal complexes. nih.gov The formation and stability of these complexes depend on factors such as the pH of the medium. nih.gov For example, palladium(II) complexes with bidentate amines have been studied, showing a square-planar geometry around the palladium center. nih.gov
The interaction between metal ions and the ligand can lead to the formation of binuclear complexes, where the bipiperidine acts as a bridge between two metal centers. acs.org The stability of these complexes is influenced by the basicity of the nitrogen donor atoms. nih.gov The study of these complexes is relevant in fields like bioinorganic chemistry, where the mechanism of action of metal complexes in biological systems is investigated. nih.gov
Advanced Spectroscopic and Chromatographic Characterization in Bipiperidine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1-Ethyl-4,4'-bipiperidine. Both ¹H and ¹³C NMR are utilized to map the connectivity of atoms within the molecule.
¹H NMR provides information on the chemical environment of hydrogen atoms. For analogous bipiperidine structures, specific proton signals can be expected. For instance, the ethyl group protons typically appear as a triplet and a quartet, while the protons on the piperidine (B6355638) rings produce a complex series of multiplets.
A representative, though not specific to this compound, set of NMR data for a related compound, ethyl 4-piperidinecarboxylate, shows characteristic shifts that can be used for comparative purposes. chemicalbook.com
Table 1: Illustrative ¹H NMR Data for a Related Piperidine Compound
| Assignment | Shift (ppm) |
| Ethyl -CH2- | 4.130 |
| Piperidine -CH- | 2.41 |
| Piperidine -CH2- (axial) | 1.89 |
| Piperidine -CH2- (equatorial) | 2.06 to 1.46 |
| Ethyl -CH3 | 1.255 |
This table is illustrative and based on a related compound; actual shifts for this compound may vary.
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis
Mass spectrometry (MS) is crucial for determining the molecular weight of this compound and for gaining insight into its structural components through fragmentation analysis. The molecular weight of this compound is 196.34 g/mol . nih.gov
In a typical mass spectrum, the molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) will be observed, confirming the compound's molecular formula (C₁₂H₂₄N₂). nih.gov For a related compound, tert-butyl r-(ethyl)-l,4'-bipiperidin-4-ylcarbamate, a mass spectrometry (ES) analysis found an [M+H] peak at 312, which was instrumental in confirming its structure during synthesis. chemicalbook.com The fragmentation pattern, which results from the cleavage of the molecule under the high-energy conditions of the mass spectrometer, provides a fingerprint that can be used to identify the compound and elucidate its structure. Common fragmentation pathways for piperidine derivatives often involve cleavage of the rings and the loss of substituents.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by the absence of certain absorptions and the presence of others.
Key expected absorptions would include C-H stretching vibrations for the alkane-like piperidine rings and the ethyl group, typically in the range of 2850-3000 cm⁻¹. C-N stretching vibrations for the tertiary amines would also be present. The absence of a strong, broad absorption in the 3200-3500 cm⁻¹ region would confirm the absence of N-H bonds, and the lack of a sharp carbonyl (C=O) peak around 1700 cm⁻¹ would indicate the absence of a ketone or ester functional group.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound and for separating it from any impurities. A reversed-phase HPLC method, often utilizing a C18 column, is typically employed. jfda-online.com
The purity of the compound is determined by integrating the area of the main peak in the chromatogram and comparing it to the total area of all peaks. A high purity level, often greater than 98%, is desirable for research and other applications. chemscene.comsigmaaldrich.com HPLC methods can be developed and validated to ensure specificity, linearity, precision, and accuracy. jfda-online.com For instance, in the quality control of related pharmaceutical compounds, HPLC is used to ensure the final product meets stringent purity requirements. google.com
Table 2: Typical HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | A mixture of organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer |
| Detection | UV detector (wavelength depends on the chromophores present) |
| Purity Specification | Typically >98% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Bipiperidine Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, GC-MS can still be a valuable tool for its analysis, potentially after derivatization to increase its volatility.
The gas chromatogram provides information on the number of components in a sample, and the retention time of each component can be used for identification. The mass spectrometer then provides a mass spectrum for each separated component, allowing for definitive identification and structural elucidation. researchgate.net This technique is also highly sensitive for detecting and identifying trace impurities.
X-ray Crystallography for Solid-State Structural Determination and Conformation
This information is invaluable for understanding the steric and electronic properties of the molecule and can be used to correlate its structure with its physical and chemical properties. For complex molecules containing bipiperidine moieties, such as the anticancer drug CPT-11, X-ray crystallography has been used to determine how the bipiperidine portion of the molecule interacts with its biological target. rcsb.org
Computational and Theoretical Investigations of 1 Ethyl 4,4 Bipiperidine
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic properties and reactivity of molecules like 1-Ethyl-4,4'-bipiperidine. These methods solve approximations of the Schrödinger equation to determine the electron density distribution, from which numerous molecular properties can be derived.
Detailed Research Findings: For a molecule such as this compound, DFT calculations would typically be performed using a functional like B3LYP combined with a basis set (e.g., 6-31G**) to optimize the molecular geometry to its lowest energy state. From this optimized structure, key electronic and reactivity descriptors can be calculated.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. For this compound, the MEP would likely show negative potential (red/yellow) around the two nitrogen atoms, identifying them as the primary sites for electrophilic attack and hydrogen bond acceptance. Positive potential (blue) would be expected around the hydrogen atoms.
Atomic Charges: Calculations can determine the partial charge on each atom, offering insights into local reactivity. The nitrogen atoms in the bipiperidine rings are expected to carry the most significant negative charges.
The following interactive table represents typical data that would be generated from DFT calculations for a molecule in the class of this compound.
| Calculated Property | Representative Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | ~ 1.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | ~ 8.0 eV | Predicts high chemical stability |
| Dipole Moment | ~ 1.2 D | Measures overall polarity of the molecule |
| Chemical Hardness (η) | ~ 4.0 eV | Resistance to change in electron distribution |
| Electrophilicity (ω) | ~ 0.6 eV | Propensity to accept electrons |
Note: These values are illustrative for a molecule of this type and are not from a specific study on this compound.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the two piperidine (B6355638) rings and the ethyl group in this compound means it can adopt numerous conformations. Conformational analysis aims to identify the most stable (lowest energy) arrangements, while molecular dynamics (MD) simulations provide insight into the molecule's dynamic behavior over time.
Detailed Research Findings: A thorough conformational search would identify various chair and boat conformations for each piperidine ring and different orientations of the ethyl group. The connection between the two piperidine rings allows for rotation, leading to a complex potential energy surface.
Molecular dynamics simulations, often performed using force fields like AMBER or OPLS, would model the atomic motions of this compound in a simulated environment (e.g., in a water box to mimic physiological conditions). nih.gov An MD trajectory provides detailed information on how the molecule's shape, or conformation, fluctuates over time. nih.gov Analysis of this trajectory yields key metrics:
Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating conformational stability. A stable simulation is characterized by a plateau in the RMSD value. nih.gov
Radius of Gyration (Rg): Indicates the compactness of the molecule. Changes in Rg over the simulation can reveal transitions between folded (compact) and extended conformations. nih.gov
Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule accessible to solvent, providing insight into its interaction with the surrounding environment. nih.gov
The following interactive table summarizes the types of insights gained from MD simulations.
| Analysis Metric | Information Provided | Typical Observation for a Flexible Molecule |
| RMSD | Conformational stability and equilibration | Fluctuations around an average value after an initial equilibration period |
| Rg | Molecular compactness | Transitions between different Rg values, indicating conformational changes |
| SASA | Interaction with solvent | A stable average value with fluctuations corresponding to molecular motion |
| Hydrogen Bonds | Intramolecular and intermolecular interactions | Formation and breaking of hydrogen bonds with solvent molecules over time |
Note: These findings describe the expected results from standard MD simulation analysis and are not from a specific study on this compound.
Theoretical Studies on Ligand-Receptor Interactions and Binding Modes
Computational docking and molecular dynamics are powerful tools for predicting how a ligand like this compound might bind to a biological target, such as a receptor or enzyme. These studies are central to structure-based drug design. nih.gov
Detailed Research Findings: While no specific ligand-receptor studies for this compound are documented, the methodology is well-established from research on other piperidine-based compounds that target receptors like the sigma receptors. nih.govrsc.org
The process involves:
Molecular Docking: The 3D structure of this compound would be placed into the binding site of a target protein (obtained from a source like the Protein Data Bank). A scoring function estimates the binding affinity and predicts the most likely binding pose. The pose is determined by interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the ligand and amino acid residues in the binding pocket.
MD Simulation of the Complex: The predicted ligand-receptor complex from docking is then subjected to an extended MD simulation. This simulation assesses the stability of the binding pose and provides a more dynamic view of the interactions. Analysis can reveal which specific amino acid residues are crucial for maintaining the binding. nih.govrsc.org
The table below outlines the key interactions that would be investigated in a theoretical ligand-receptor binding study.
| Interaction Type | Potential Residues Involved | Significance in Binding |
| Hydrogen Bonding | Aspartic Acid, Glutamic Acid, Serine, Tyrosine | Strong, directional interactions anchoring the ligand in the binding site. The piperidine nitrogens are potential H-bond acceptors. |
| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine | Interactions between the ethyl group and piperidine rings with nonpolar residues, contributing to binding affinity. |
| Cation-π Interactions | Phenylalanine, Tyrosine, Tryptophan | Potential interaction between the protonated nitrogen of the piperidine ring (at physiological pH) and aromatic residues. |
Elucidation of Reaction Mechanisms via Computational Chemistry
Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, including transition states and intermediates. This allows for the elucidation of reaction mechanisms, providing insights that are often difficult to obtain through experiments alone.
Detailed Research Findings: For this compound, computational studies could investigate its synthesis or metabolic degradation pathways. For example, the mechanism of N-ethylation of 4,4'-bipiperidine (B102171) could be explored.
Using DFT, researchers would:
Identify Reactants, Products, and Intermediates: Optimize the geometries of all species involved in the proposed reaction pathway.
Locate Transition States (TS): A transition state is an energy maximum along the reaction coordinate. Locating the TS structure is critical for understanding the reaction's kinetic feasibility.
Calculate Activation Energy: The energy difference between the reactants and the transition state determines the activation energy (barrier), which is directly related to the reaction rate. A lower activation energy implies a faster reaction.
Construct a Reaction Energy Profile: A plot of energy versus the reaction coordinate provides a visual representation of the entire mechanism, showing the relative energies of reactants, intermediates, transition states, and products.
The following table shows hypothetical energy values for a proposed reaction step involving this compound.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +22.5 |
| Intermediate | -5.2 |
| Transition State 2 | +15.8 |
| Products | -12.0 |
Note: This data is purely illustrative of a reaction energy profile and is not derived from actual calculations on this compound.
Applications of 1 Ethyl 4,4 Bipiperidine and Its Derivatives in Advanced Chemical Research
Role as Ligands in Catalysis
The nitrogen atoms in the 1-Ethyl-4,4'-bipiperidine structure possess lone pairs of electrons that enable them to act as effective ligands, coordinating to transition metal centers to form catalysts. The specific derivatives of the bipiperidine core are crucial in defining the catalytic activity and selectivity of these metal complexes.
Applications in Asymmetric Catalysis with Chiral Bipiperidine Ligands
The development of chiral ligands is paramount in asymmetric catalysis, aiming to produce enantiomerically pure compounds, which is critical in the pharmaceutical industry. Chiral bipiperidine derivatives have emerged as effective organocatalysts and ligands for metal-catalyzed asymmetric reactions.
C₂-symmetric bipiperidine and bimorpholine derivatives have been successfully employed as organocatalysts in the Michael addition of aldehydes to nitroolefins. acs.org These reactions proceed through an enamine intermediate, and the chiral environment provided by the bipiperidine catalyst directs the approach of the electrophile, resulting in high diastereo- and enantioselectivity. acs.org For instance, (2R,2′R)-N-iPr-bipiperidine has been identified as a particularly effective catalyst for this transformation. acs.org The synthesis of these chiral ligands often starts from natural sources like the isoprenoid chiral pool, including β-pinene and carene, to construct the chiral pyridine (B92270) nucleus which is then reduced to piperidine (B6355638). acs.org Another approach involves the functionalization of the bipiperidine framework with chiral groups, such as those derived from amino acids. rsc.org
These chiral bipiperidine ligands are analogous to the more widely studied chiral 2,2'-bipyridine (B1663995) ligands, which are synthesized through methods like the annulation of chiral units or the functionalization of the bipyridine scaffold with enantiopure groups. acs.orgrsc.org The principles learned from chiral bipyridine systems, where steric interactions induced by substituents at positions like 6- and 6'- are used to influence the chiral environment around a metal center, are often transferable to bipiperidine-based catalysts. rsc.org
Design and Synthesis of Transition Metal Complexes for Catalytic Systems
The synthesis of transition metal complexes using this compound and its derivatives is a key step in creating novel catalytic systems. These ligands can coordinate with a variety of transition metals, including manganese, ruthenium, cobalt, and rhodium, to form stable and catalytically active complexes. researchgate.netmdpi.commdpi.com
The synthesis typically involves reacting the bipiperidine-based ligand with a suitable metal salt. bingol.edu.tr For example, manganese complexes with tetradentate N-donor pyridine-appended bipiperidine ligands have been prepared for olefin epoxidation reactions. researchgate.netmdpi.com In one approach, a manganese complex was synthesized from meso-bipiperidine by incorporating electron-donating methyl and methoxy (B1213986) groups into the axial pyridine ligands. researchgate.netmdpi.com Amines and their derivatives, including bidentate structures like bipiperidine, are known to form stable complexes with transition metals. bingol.edu.tr The resulting complexes can be used in a range of catalytic reactions, from oxidation and reduction to cross-coupling reactions. researchgate.netmdpi.com N-heterocyclic carbene (NHC) metal complexes, which have shown high stability and reactivity, are also an important class of catalysts where ligand design is crucial. researchgate.net
Table 1: Examples of Transition Metal Complexes with Bipiperidine-Type Ligands
| Metal Center | Ligand Type | Application | Reference |
|---|---|---|---|
| Manganese (Mn) | Pyridine-appended bipiperidine (mesoPYBP) | Olefin Epoxidation | researchgate.netmdpi.com |
| Rhodium (Rh) | Imidazolium-functionalized bipyridine | Arene Hydrogenation | nih.gov |
| Ruthenium (Ru) | 2,2'-Bipyridine-6,6'-dicarboxylate (bda) | Water Oxidation | diva-portal.orgacs.org |
| Cobalt (Co) | Alkyl-substituted bipyridines | CO₂ Reduction | mdpi.com |
| Copper (Cu) | Chiral bipyridines from monoterpenes | Asymmetric Allylic Oxidation, Cyclopropanation | acs.org |
Ligand Design Principles for Modulating Catalytic Activity and Selectivity
The catalytic performance of a metal complex is highly dependent on the structure of its ligands. For bipiperidine-based catalysts, modifying the ligand framework is a powerful strategy to tune activity and selectivity. The key design principles revolve around altering the electronic and steric properties of the ligand.
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups onto the ligand can significantly influence the electron density at the metal center. escholarship.org For instance, in manganese-catalyzed epoxidation, introducing electron-donating methoxy substituents on the pyridine rings of a PYBP ligand (1,1′-bis[(pyridin-2-yl)methyl]-2,2′-bipiperidine) was found to stabilize high-valent metal intermediates, thereby improving catalytic performance. researchgate.netmdpi.com Similarly, in CO₂ reduction catalysts based on Re(2,2′-bipyridine)(CO)₃Cl, electron-donating substituents at the 4,4′-positions of the bipyridine ligand led to increased activity. escholarship.org These electronic modifications can alter the redox potential of the metal center and the stability of key catalytic intermediates. researchgate.netdiva-portal.orgacs.org
Steric Effects: The size and placement of substituents on the bipiperidine ligand create steric hindrance that can control substrate access to the catalytic site and influence the stereoselectivity of a reaction. rsc.org In photocatalytic CO₂ reduction using cobalt complexes, introducing bulky alkyl groups on the bipyridine ligands led to a decrease in catalytic activity, demonstrating that steric hindrance can interfere with coordination and accessibility to the active site. mdpi.com Functionalization at the 6- and 6'-positions of a bipyridine framework is a common strategy to induce steric effects that influence other species ligated to the same metal. rsc.org A balance must be struck, as excessive steric bulk can block the reaction entirely, while well-designed steric features are essential for achieving high selectivity, particularly in asymmetric catalysis. mdpi.com
Contributions to Supramolecular Chemistry and Materials Science
The rigid yet adaptable structure of the 4,4'-bipiperidine (B102171) unit makes it an excellent component for building larger, ordered structures. Its ability to act as a linker or node in coordination networks has led to significant contributions in supramolecular chemistry and the development of advanced functional materials.
Formation of Self-Assembled Structures and Coordination Polymers
Coordination polymers are crystalline materials formed by the self-assembly of metal ions (nodes) and organic ligands (linkers). 4,4'-bipiperidine and its derivatives, much like the extensively studied 4,4'-bipyridine (B149096), can act as linear linkers to connect metal centers, forming one-, two-, or three-dimensional networks. rsc.orgresearchgate.netresearchgate.net
The self-assembly process is driven by the formation of coordination bonds between the nitrogen atoms of the bipiperidine ligand and the metal ions. researchgate.net By varying the metal ion, the counter-anion, and the specific N-donor ligand, a diverse range of structures with different topologies can be synthesized. rsc.orgresearchgate.net For example, four different 3D calcium-based coordination complexes were synthesized using 2,5-dibromoterephthalic acid and various N-donor ligands, including 4,4'-bipyridine, where the N-donor ligand played a structure-directing role. rsc.org These coordination polymers can exhibit interesting properties, such as luminescence, and can be designed to have porous structures capable of encapsulating guest molecules. rsc.orgresearchgate.net The formation of metallacycles, such as squares and rectangles, through the self-assembly of N-monoalkyl-4,4'-bipyridinium derivatives with palladium(II) or platinum(II) metal centers has also been reported. researchgate.net
Application in Perovskite Solar Cell Technology as Organic Salts or Ligands
In the rapidly advancing field of photovoltaics, perovskite solar cells (PSCs) have shown remarkable increases in power conversion efficiency. acs.org A key challenge in this area is improving the stability and reducing defects in the perovskite photo-active layer. acs.orgresearchgate.net
A novel organic salt based on 4,4'-bipiperidine (BiPi) has been successfully developed and introduced as a ligand in perovskite formulations. acs.org The introduction of the BiPi-based salt facilitates the in-situ formation of a two-dimensional/three-dimensional (2D/3D) perovskite structure. acs.orgresearchgate.net This mixed-dimensional material effectively passivates defects in the 3D perovskite layer, which is crucial for enhancing both photovoltaic performance and long-term device stability. acs.org
The incorporation of the 4,4'-bipiperidine ligand leads to improved crystallinity of the perovskite material, a reduction in defect states, and a longer carrier lifetime. As a result, PSCs optimized with the BiPi-based organic salt have demonstrated a significant boost in power conversion efficiency.
Table 2: Performance of Perovskite Solar Cells with and without 4,4'-Bipiperidine (BiPi) Ligand
| Device | Open-Circuit Voltage (Voc) | Current Density (Jsc) | Fill Factor (FF) | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|---|---|
| Control PSC | Not specified | Not specified | Not specified | ~17.7% (derived from 13% lower than optimized) | |
| Optimized PSC with BiPi | 1.10 V | 23.51 mA/cm² | 0.77 | 20.03% |
This research highlights a promising ligand design strategy for developing the next generation of highly efficient and stable perovskite solar cells.
Design and Synthesis of Photonic Materials Utilizing Bipiperidine Scaffolds
The rigid, saturated heterocyclic structure of the bipiperidine scaffold is increasingly being explored for applications in materials science, particularly in the development of advanced photonic materials. evitachem.com The utility of this scaffold lies in its ability to form stable, well-defined three-dimensional structures that can influence the electronic and optical properties of a material.
A significant application of the 4,4'-bipiperidine framework is in the construction of next-generation perovskite solar cells (PSCs). researchgate.net Researchers have developed a novel organic salt based on 4,4'-bipiperidine (BiPi) to create stable and efficient two-dimensional-three-dimensional (2D-3D) perovskite materials. In this architecture, the bipiperidine-based organic ligand is introduced into a 3D perovskite structure, facilitating the formation of a 2D perovskite layer on top. researchgate.net This layered structure is crucial for passivating defects in the perovskite photo-active layer, which is a key factor in improving both the efficiency and the stability of the solar cell. researchgate.net The incorporation of the BiPi-based ligand improved the crystallinity of the perovskite materials, reduced defect states, and prolonged the carrier lifetime. researchgate.net As a result, the optimized PSC device demonstrated a markedly improved power conversion efficiency and outstanding stability, even in highly humid environments. researchgate.net
The research highlights how the bipiperidine scaffold acts as a structural component to organize the perovskite crystal structure, leading to enhanced performance. This approach provides a new design protocol for developing highly efficient and stable PSCs. researchgate.net While this specific study used a modified 4,4'-bipiperidine salt, the fundamental role of the bipiperidine core demonstrates the potential for derivatives like this compound to be used in similar applications, where the N-ethyl group could further tune the material's properties.
Table 1: Performance Enhancement of Perovskite Solar Cells Using a 4,4'-Bipiperidine-Based Ligand
| Parameter | Control Device (3D Perovskite) | Optimized Device (2D-3D with BiPi Ligand) | Improvement |
|---|---|---|---|
| Power Conversion Efficiency (PCE) | ~17.73% | 20.03% | 13.0% Increase researchgate.net |
| Open-Circuit Voltage (VOC) | Not Specified | 1.10 V researchgate.net | - |
| Current Density (JSC) | Not Specified | 23.51 mA/cm2researchgate.net | - |
| Fill Factor (FF) | Not Specified | 0.77 researchgate.net | - |
| Stability | Lower | High stability for up to 300 hours in 70% relative humidity researchgate.net | Substantially Improved researchgate.net |
Utility as Building Blocks and Intermediates in Organic Synthesis
The this compound scaffold is a versatile building block in organic synthesis, prized for its robust structure and the reactivity of its nitrogen atoms. This framework serves as a strategic precursor for the assembly of complex organic architectures, particularly biologically active molecules and pharmaceuticals. evitachem.comgoogle.com The piperidine ring system is a common motif in many medicinal compounds, and the bipiperidine structure allows for the creation of larger, more intricate three-dimensional molecules. google.com
The utility of bipiperidine derivatives is demonstrated by their incorporation into complex pharmaceutical agents. For instance, the [1,4'-bipiperidine] core is a key structural element in Irinotecan, a chemotherapy drug used in the treatment of various cancers. evitachem.comthno.org Another example is Clocapramine, an atypical antipsychotic, which also features the [1,4'-bipiperidine] structure within its complex framework. drugbank.com
The synthesis of these complex molecules often relies on the versatile reactivity of the bipiperidine core. The secondary amine on one of the piperidine rings and the tertiary amine on the other (in the case of this compound) can undergo various chemical transformations. Key reactions include N-alkylation and N-acylation, which allow for the attachment of diverse functional groups, thereby expanding the molecular complexity and tuning the pharmacological properties of the final compound. evitachem.comchemicalbook.com The synthesis of derivatives such as 1'-(phenylsulfonyl)-1,4'-bipiperidine illustrates how functional groups can be selectively added to the scaffold, preparing it for further coupling reactions in a multi-step synthesis. uva.nl The ability to use precursors like 1'-tert-butyl 4-ethyl [1,4'-bipiperidine]-1',4-dicarboxylate allows for controlled, stepwise construction of these elaborate molecules. chemicalbook.com
Beyond its role in building complex final targets, this compound and its parent compound serve as intermediates in the production of specialized reagents and fine chemicals for research and industrial purposes. The bipiperidine structure can be functionalized to create a variety of chemical tools and reagents with specific properties.
For example, derivatives such as [1,4'-bipiperidine]-4-carboxylic acid and ethyl [4,4′-bipiperidine]-1-acetate are available as fine chemical building blocks. chemscene.comcas.org These compounds introduce reactive handles (a carboxylic acid and an ethyl ester, respectively) onto the bipiperidine scaffold. These functionalized reagents can then be used in subsequent synthetic steps, such as amide bond formation or ester hydrolysis followed by further derivatization, to produce a wide array of more complex molecules. The synthesis of such reagents often involves protecting group chemistry, for example, starting with a Boc-protected precursor to allow for selective functionalization of the different nitrogen atoms in the bipiperidine system. chemicalbook.com The availability of these pre-functionalized bipiperidine reagents simplifies the synthetic routes to new chemical entities for materials science and medicinal chemistry research. evitachem.com
Development of Research Probes and Radiotracers for Imaging Studies
Derivatives of the bipiperidine scaffold are proving to be highly valuable in the development of sophisticated research tools, particularly radiotracers for in vivo imaging techniques like Positron Emission Tomography (PET). snmjournals.orgsnmjournals.org These imaging agents allow for the non-invasive study of biological processes and the quantification of specific molecular targets within the living brain.
A prominent example is the development of the PET radiotracer ¹¹C-LSN3172176, which has the chemical name ethyl 4-(6-(methyl-¹¹C)-2-oxoindolin-1-yl)-[1,4'-bipiperidine]-1'-carboxylate. snmjournals.orgnih.gov This compound incorporates the [1,4'-bipiperidine] core and was specifically designed to be a selective agonist for the M₁ muscarinic acetylcholine (B1216132) receptor (mAChR). snmjournals.org This receptor is a crucial target for the development of drugs to treat cognitive deficits associated with Alzheimer's disease and schizophrenia. nih.gov
The synthesis of ¹¹C-LSN3172176 involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the radioactive carbon-11 (B1219553) (¹¹C) isotope. snmjournals.orgsnmjournals.org This method reliably produces the tracer with high radiochemical purity (>99%) and high molar activity, which are critical requirements for PET imaging studies. nih.govsnmjournals.org
In vivo characterization in non-human primates demonstrated that ¹¹C-LSN3172176 possesses excellent properties for a PET tracer. It showed high uptake in brain regions known to be rich in M₁ mAChRs, and its binding was specific and selective. snmjournals.orgsnmjournals.org Blocking studies with other compounds confirmed that the tracer was binding to the intended target. snmjournals.org The favorable kinetics and imaging characteristics of ¹¹C-LSN3172176 make it a first-in-class radiotracer, providing a powerful tool for assessing the relationship between drug dosage and receptor occupancy in the development of new therapies for neurological disorders. snmjournals.orgnih.gov
Table 2: Characteristics of the ¹¹C-LSN3172176 PET Radiotracer
| Property | Finding/Value | Significance |
|---|---|---|
| Target | M₁ muscarinic acetylcholine receptor (mAChR) snmjournals.orgnih.gov | Important for research in Alzheimer's disease and schizophrenia. snmjournals.org |
| Synthesis Method | Suzuki-Miyaura cross-coupling with ¹¹C-methyl iodide snmjournals.orgsnmjournals.org | Reliable production with good radiochemical yield (~49%). snmjournals.org |
| Radiochemical Purity | > 99% nih.govsnmjournals.org | Ensures that the detected signal is from the specific tracer. |
| Molar Activity | 422 ± 259 MBq/nmol snmjournals.org | High molar activity allows for detection with minimal mass dose. |
| In Vivo Binding | High uptake in M₁-rich brain regions (e.g., nucleus accumbens, globus pallidus). snmjournals.org | Demonstrates effective targeting in a living system. |
| Binding Specificity | Uptake significantly reduced by blocking agents. snmjournals.orgsnmjournals.org | Confirms the tracer binds specifically and selectively to the M₁ receptor. |
| Potential Application | Imaging tool to assess drug dose-receptor occupancy relationships in clinical development. nih.gov | Facilitates the development of new therapeutic agents. |
Future Research Directions and Emerging Paradigms for 1 Ethyl 4,4 Bipiperidine
Exploration of Novel and Efficient Synthetic Pathways
The development of novel and efficient synthetic routes for 1-Ethyl-4,4'-bipiperidine and its derivatives is a cornerstone of future research. Traditional methods are being re-evaluated to enhance yield, reduce costs, and improve scalability.
A common strategy for synthesizing related bipiperidine structures involves the reductive amination of a piperidone derivative. For instance, the reaction of 1-(ethyl)piperidin-4-one with 4-(BOC amino)piperidine in the presence of sodium triacetoxyborohydride (B8407120) yields tert-butyl r-(ethyl)-l,4'-bipiperidin-4-ylcarbamate. chemicalbook.com This intermediate can then be deprotected to provide the bipiperidine core. chemicalbook.com Another approach involves the reaction of piperidin-4-one hydrochloride monohydrate with bromomethane, followed by purification to yield 1-(ethyl)piperidin-4-one. chemicalbook.com
Researchers are also exploring one-pot, three-component sequential reactions to construct C-substituted piperazine (B1678402) derivatives, a strategy that could be adapted for bipiperidine synthesis. researchgate.net Furthermore, the use of catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney Nickel is a well-established method for reducing piperidone intermediates.
Future efforts will likely focus on continuous flow reactors for better control over reaction parameters and the development of catalytic systems that minimize waste and improve atom economy.
Advanced Functionalization Strategies for Tailored Molecular Properties
The functionalization of the this compound scaffold is a key area of research aimed at tailoring its molecular properties for specific applications. The ability to introduce various functional groups onto the bipiperidine rings can significantly influence its biological activity, material properties, and chemical reactivity.
The ethyl group on one of the nitrogen atoms enhances lipophilicity, which can affect its solubility and pharmacokinetic properties. The introduction of other functional groups, such as carboxamide or carbonitrile moieties, has been shown to modulate the pharmacological profile of bipiperidine derivatives. ontosight.ai For example, the presence of a phenylmethyl group and a carbonitrile group can influence the compound's affinity for different receptors or enzymes. ontosight.ai
Advanced strategies may involve the use of bioisosteric substitution, where one functional group is replaced by another with similar physical or chemical properties, to fine-tune the compound's characteristics. nih.gov The development of selective functionalization methods will be crucial to access a wider range of derivatives with desired properties.
Integration into Hybrid Material Systems for Multifunctional Applications
The unique structural and electronic properties of this compound make it a promising candidate for integration into hybrid material systems. These systems can exhibit multifunctional properties, combining the characteristics of the bipiperidine moiety with those of other materials.
One area of interest is the development of electrochromic materials. Viologen derivatives, which share structural similarities with bipyridinium compounds, have been studied for their electrochromic properties. researchgate.net A synthesized 1-ethyl-1'-(4-vinylbenzyl)-4,4'-bipyridinium salt has shown potential for use in solid electrochromic devices, exhibiting color changes upon application of different voltages. researchgate.net
Furthermore, bipiperidine derivatives can serve as ligands in the formation of metal complexes. nih.gov These complexes can have applications in catalysis and materials science, with the potential to create novel materials with unique optical, electronic, or magnetic properties. The integration of this compound into polymers could also lead to the development of new functional materials for a variety of applications.
Computational-Guided Design for Next-Generation Bipiperidine Compounds
Computational modeling is becoming an indispensable tool in the rational design of new chemical compounds. For bipiperidine derivatives, computational methods can predict molecular properties, guide synthetic efforts, and accelerate the discovery of new applications.
Techniques such as Density Functional Theory (DFT) can be used to predict reaction pathways and optimize molecular geometries. Molecular dynamics (MD) simulations can provide insights into the interactions of bipiperidine derivatives with biological targets, such as enzymes or receptors. These simulations can help identify key binding motifs and predict the affinity of a compound for its target.
Machine learning models, trained on existing bioactivity data, can be used to screen virtual libraries of bipiperidine derivatives and identify promising candidates for further investigation. The use of computational toolkits, such as AARON (Automated Alkylation Reaction Optimizer for N-oxides), can automate the process of predicting stereoselectivities in chemical reactions, facilitating the design of catalysts for asymmetric synthesis. acs.org These computational approaches will be instrumental in designing the next generation of bipiperidine compounds with tailored properties.
Contribution to Sustainable Chemistry and Green Synthesis Methodologies
The principles of green chemistry are increasingly influencing the design of chemical processes. Future research on this compound will undoubtedly focus on developing more sustainable and environmentally friendly synthetic methodologies.
This includes the use of greener solvents, such as moving from hazardous solvents like dichloromethane (B109758) to more sustainable alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF). carloerbareagents.com The development of catalytic processes that minimize waste and allow for catalyst recycling is another key aspect of green chemistry. For example, copper residues from photocatalytic methods could potentially be recovered using ion-exchange resins.
Furthermore, process intensification strategies, such as the use of continuous-flow reactors, can lead to more efficient and sustainable manufacturing processes by enabling precise temperature control and reducing reaction times. By embracing these green chemistry principles, the synthesis and application of this compound can be made more environmentally benign.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
